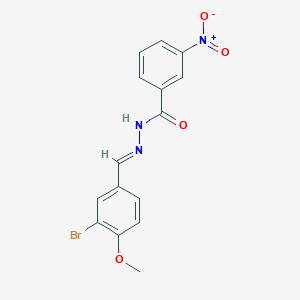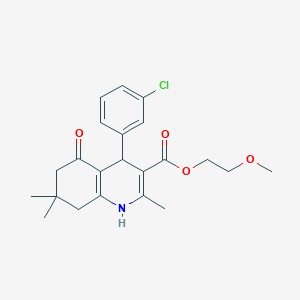
bis(2,2,6,6-tetramethyl-4-piperidinyl) 2-butenedioate
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-4-piperidinyl) 2-butenedioate is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
An efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Molecular Structure Analysis
The empirical formula of bis(2,2,6,6-tetramethyl-4-piperidinyl) 2-butenedioate is C28H52N2O4 . The molecular weight is 480.72 . The SMILES string isCC1(C)CC(CC(C)(C)N1)OC(=O)CCCCCCCCC(=O)OC2CC(C)(C)NC(C)(C)C2 . Chemical Reactions Analysis
The reaction kinetics of the synthesis process is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration . Reaction rate constants are determined in the temperature range of 60–90 °C, and the activation energy is obtained as 26.2 kJ/mol .Wirkmechanismus
Zukünftige Richtungen
The development of new and more economic methods for the synthesis of bis(2,2,6,6-tetramethyl-4-piperidinyl) 2-butenedioate is desirable, given its importance as a key intermediate for the synthesis of new types of hindered amine light stabilizers (HALS) . The continuous flow system enables efficient synthesis of DTMPA in gram-scale, corresponding to an overall productivity of 2.14 g/h after continuously running for over 8 hours successfully .
Eigenschaften
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) (Z)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O4/c1-19(2)11-15(12-20(3,4)23-19)27-17(25)9-10-18(26)28-16-13-21(5,6)24-22(7,8)14-16/h9-10,15-16,23-24H,11-14H2,1-8H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOYIYKTIUXTEF-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C=CC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)/C=C\C(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-isopropoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3856761.png)

![N'-[1-(4-fluorophenyl)ethylidene]-3-phenylpropanohydrazide](/img/structure/B3856790.png)



![N-[4-(3-{2-[4-(acetylamino)benzylidene]hydrazino}-2-cyano-3-oxo-1-propen-1-yl)phenyl]acetamide](/img/structure/B3856815.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3856826.png)
![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)
![2-{2-[1-(2-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3856836.png)
![N-(4-{[(4-butoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3856847.png)
![4-bromo-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3856852.png)
![N-[5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B3856858.png)